[3,4,5-Trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Description
Pimentol (CAS: 141913-95-3) is a phenolic glycoside with the molecular formula C₂₃H₂₆O₁₂ and a molecular weight of 494.5 g/mol . Its structure consists of a β-D-glucopyranoside backbone esterified with a gallate group (3,4,5-trihydroxybenzoate) at the 6-position and a 2-hydroxy-3-methoxy-5-(2-propenyl)phenyl moiety at the 1-position . This compound is likely derived from plant sources, given its structural similarity to other phenylpropanoids and glycosides found in natural products.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQREKVEOMIWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141913-95-3 | |
| Record name | Pimentol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
Pimentol, a phenolic compound with the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its potential applications in health and medicine.
Chemical Structure and Properties
Pimentol is classified as a phenolic compound, which are known for their antioxidant properties. The structure of Pimentol includes multiple hydroxyl groups that contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:
Biological Activities
Pimentol exhibits a range of biological activities, including:
- Antioxidant Activity : Pimentol has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions .
- Anti-inflammatory Effects : Research indicates that Pimentol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Properties : Pimentol demonstrates efficacy against various pathogens, making it a candidate for developing natural preservatives and antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that Pimentol may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
1. Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Pimentol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 μg/mL, demonstrating its potent antioxidant capabilities .
2. Anti-inflammatory Mechanisms
In vitro experiments showed that Pimentol reduced the expression of TNF-α and IL-6 in activated macrophages. The study concluded that Pimentol's ability to downregulate these inflammatory markers could be beneficial in managing chronic inflammatory conditions .
3. Antimicrobial Efficacy
Pimentol was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating its potential as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Treatment of Gastrointestinal Disorders
Pimentol has been extensively studied for its role in treating gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). The Pimentel Laboratory at Cedars-Sinai has made notable advancements, including:
- Blood Tests for IBS : The laboratory developed the first blood test to diagnose IBS, establishing a link between the condition and prior episodes of acute gastroenteritis. This test has improved diagnostic accuracy for diarrhea-predominant and mixed-type IBS .
- Rifaximin Therapy : Research led by Mark Pimentel demonstrated that rifaximin, an antibiotic, is effective in reducing IBS symptoms, particularly in patients with diarrhea .
- Breath Testing : The laboratory also developed a breath test to measure hydrogen and methane levels, which helps differentiate between small intestinal bacterial overgrowth (SIBO) and other gastrointestinal conditions .
Autoimmune Disease Research
Pimentol's association with autoimmune diseases has been highlighted through studies linking IBS/SIBO to autoimmune mechanisms. This research paves the way for new therapeutic approaches targeting the gut microbiome's role in autoimmune conditions .
Natural Preservatives
Pimentol exhibits antimicrobial properties that can be harnessed in food preservation. Its application as a natural preservative is gaining traction as manufacturers seek alternatives to synthetic additives. The compound's efficacy against various pathogens makes it a valuable ingredient in food processing .
Antioxidant Properties
Research indicates that Pimentol possesses antioxidant properties, which can contribute to health-promoting benefits when included in food products. This aspect is particularly relevant as consumers increasingly prefer products with added health benefits .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Pimentel et al., 2011 | Demonstrated efficacy of rifaximin in treating IBS | Supports the use of antibiotics for IBS management |
| Pimentel et al., 2000 | Established link between SIBO and IBS symptoms | Highlights the need for targeted therapies addressing gut flora |
| Pimentel et al., 2017 | Developed breath testing protocols for SIBO diagnosis | Improved diagnostic accuracy can lead to better patient outcomes |
Chemical Reactions Analysis
Matrix Isolation Spectroscopy of Transient Species
Pimentel developed the matrix isolation technique to trap and study unstable radicals and molecules in cryogenic noble gas matrices (15–20 K). Key reactions and discoveries include:
This method enabled the study of mode-selective reactions , such as laser-induced isomerization of N₂O₃ in matrices, demonstrating vibrational excitation specificity .
Chemical Laser Development
Pimentel discovered the first chemical lasers , leveraging exothermic reactions to achieve population inversion:
Key Reactions and Lasers:
-
Iodine Photodissociation Laser
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HCl Chemical Laser
-
F + H₂ Laser
Rapid Scan Infrared Spectroscopy
Pimentel advanced ultrafast IR spectroscopy to study gas-phase radical kinetics:
-
CF₃ Recombination :
-
Methyl Radical Detection :
Identified bending modes via IR, resolving debates about its structure .
Cryogenic Chemiluminescence Studies
Reactions in matrices revealed excited-state dynamics:
-
N₃ Radicals :
(thermoluminescence) -
F₂ + C₂H₄ Reaction :
Laser excitation of specific F₂ vibrational modes altered reaction pathways, proving mode selectivity .
Thermochemical Data from Photolysis Reactions
Studies using matrix isolation provided kinetic parameters:
| Reaction | ΔrH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| 16 | Photolysis |
Notes
Comparison with Similar Compounds
Structural Analogs: Pimentol vs. Acantrifoside E
Acantrifoside E (CAS: 645414-25-1) shares a β-D-glucopyranoside core with Pimentol but differs in its substituents.
Key Differences :
Functional Analogs: Pimentol vs. Isoelemicin
Isoelemicin (CAS: 5273-85-8), a phenylpropanoid, shares a biosynthetic origin with Pimentol’s propenyl group but differs in chemical class.
Key Differences :
- Isoelemicin’s low molecular weight and lipophilic nature may facilitate blood-brain barrier penetration, unlike the hydrophilic Pimentol.
- Pimentol’s glycoside structure could improve stability in aqueous environments compared to Isoelemicin’s volatile allylbenzene framework .
Research Findings and Limitations
Pharmacological Data Gaps
- Pimentol: No direct studies on its pharmacokinetics, toxicity, or mechanism of action are available in the provided evidence. Bioactivities are inferred from structural analogs like gallic acid derivatives .
- Acantrifoside E: Limited data on biological roles; its propenyl group may confer reactivity similar to other allylphenols .
- Isoelemicin : Documented in insecticide research but lacks human pharmacological studies .
Comparative Analysis Table
| Parameter | Pimentol | Acantrifoside E | Isoelemicin |
|---|---|---|---|
| Solubility | Likely hydrophilic | Moderate hydrophilicity | Lipophilic |
| Stability | High (glycoside protection) | Moderate | Low (volatile) |
| Bioactivity Potential | Antioxidant, anti-inflammatory | Unknown | Neurotoxic, insecticidal |
| Reference |
Q & A
How can I formulate a focused research question on Pimentol’s biological activity?
Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your inquiry. For example:
- P : Specific cell lines or animal models.
- I : Pimentol dosage/concentration.
- C : Control groups (e.g., untreated or placebo).
- O : Measurable outcomes (e.g., cytotoxicity, gene expression).
- T : Duration of exposure. This ensures clarity and alignment with experimental objectives .
Q. What methodologies are recommended for conducting a literature review on Pimentol?
- Start with databases like PubMed or Scopus, using Boolean operators (e.g., "Pimentol AND pharmacokinetics").
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Use tools like PRISMA flowcharts to document screening processes and avoid selection bias .
Q. How do I select appropriate statistical tools for preliminary Pimentol data analysis?
- For basic assays (e.g., dose-response curves), use regression models or ANOVA to compare means.
- Validate assumptions (e.g., normality via Shapiro-Wilk tests) before choosing parametric/non-parametric tests .
Advanced Research Questions
Q. How can I design experiments to resolve contradictions in Pimentol’s reported mechanisms of action?
- Triangulate methods : Combine in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) approaches.
- Control variables : Standardize cell culture conditions, solvent controls, and batch-to-batch Pimentol purity checks.
- Replicate conflicting studies : Compare protocols (e.g., incubation times, solvent used) to identify confounding factors .
Q. What strategies address reproducibility challenges in Pimentol pharmacokinetic studies?
- Pre-register protocols : Detail animal models (e.g., Sprague-Dawley rats), administration routes (oral vs. intravenous), and analytical methods (HPLC vs. LC-MS).
- Data transparency : Share raw chromatograms or spectral data in repositories like Zenodo.
- Collaborative validation : Partner with independent labs to confirm findings .
Q. How can I reconcile discrepancies in Pimentol’s reported IC50 values across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
